molecular formula C16H11Cl2N3O2 B5876153 2,6-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

2,6-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No.: B5876153
M. Wt: 348.2 g/mol
InChI Key: PNNURJVKGAMSBO-UHFFFAOYSA-N
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Description

2,6-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the benzene ring, and a 3-phenyl-1,2,4-oxadiazole moiety attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves multiple steps. One common method starts with the preparation of the 3-phenyl-1,2,4-oxadiazole moiety, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The benzamide core is then introduced through a coupling reaction, often using reagents such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction temperatures would be carefully controlled to ensure efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, potentially leading to the formation of different oxidation states or ring-opened products.

    Coupling Reactions: The benzamide moiety can be further functionalized through coupling reactions with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while oxidation or reduction reactions could lead to modified oxadiazole derivatives.

Scientific Research Applications

2,6-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: This compound may be investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for use in the design of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers may explore its interactions with biological macromolecules, such as proteins or nucleic acids, to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets. The benzamide moiety may bind to certain enzymes or receptors, modulating their activity. The oxadiazole ring could also play a role in stabilizing the compound’s interaction with its target, potentially through hydrogen bonding or hydrophobic interactions. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dichloro-N-[(3-phenyl-1,2,4-triazol-5-yl)methyl]benzamide
  • 2,6-dichloro-N-[(3-phenyl-1,2,4-thiadiazol-5-yl)methyl]benzamide
  • 2,6-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-3-yl)methyl]benzamide

Uniqueness

2,6-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is unique due to the specific positioning of the oxadiazole ring, which may confer distinct electronic and steric properties compared to its analogs. This positioning can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2,6-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2/c17-11-7-4-8-12(18)14(11)16(22)19-9-13-20-15(21-23-13)10-5-2-1-3-6-10/h1-8H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNURJVKGAMSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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